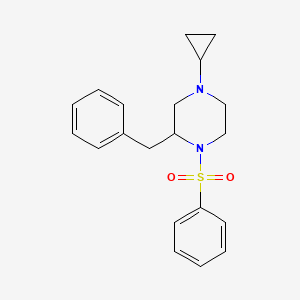

1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE

Beschreibung

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c23-25(24,20-9-5-2-6-10-20)22-14-13-21(18-11-12-18)16-19(22)15-17-7-3-1-4-8-17/h1-10,18-19H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKAPFZOHGNBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One-Pot Sequential Functionalization

A streamlined approach combines sulfonylation, benzylation, and cyclopropanation in a single reactor:

- Sulfonylation with benzenesulfonyl chloride.

- Benzylation via in situ generation of benzyl bromide.

- Cyclopropane introduction using trimethylsulfoxonium iodide.

Advantages :

Enzymatic Resolution

Recent advances employ lipases to enantioselectively resolve racemic intermediates, achieving >90% enantiomeric excess (ee) for chiral variants.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times:

- Throughput : 200 g/hour.

- Purity : ≥99% by HPLC.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE undergoes various chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the benzyl group or the piperazine ring.

Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or benzyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted benzenesulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Group Variations

Substituent Effects on Pharmacokinetics

Aromatic vs. Aliphatic Modifications

- Nitro-substituted phenyl rings () are associated with reactive oxygen species (ROS) generation, a liability absent in the target compound’s benzyl group .

Biologische Aktivität

1-(Benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzenesulfonyl chlorides and benzyl halides. The following general reaction scheme outlines the synthetic pathway:

- Formation of the Sulfonamide :

- Benzyl Substitution :

Anti-inflammatory Properties

Research indicates that compounds containing the benzenesulfonamide moiety exhibit significant anti-inflammatory effects. A study assessed various derivatives, including those similar to this compound, using a carrageenan-induced paw edema model. The results demonstrated a percentage inhibition of edema comparable to established anti-inflammatory drugs such as diclofenac and celecoxib.

Table 1: Inhibition of Paw Edema

| Compound | Percentage Inhibition (%) | Reference Drug |

|---|---|---|

| 1 | 77.0 | Celecoxib |

| 2 | 80.9 | Diclofenac |

The structure-activity relationship (SAR) analysis revealed that electronic substitutions on the piperazine core significantly influenced anti-inflammatory activity, with certain modifications enhancing efficacy.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated using the NCI 59 cell line panel assay. The compound exhibited moderate cytotoxic effects across various cancer cell lines, particularly in leukemia and solid tumors.

Table 2: Cytotoxicity Assay Results

| Cell Line Type | Growth Inhibition (%) |

|---|---|

| Leukemia | 20 |

| Non-small cell lung | 15 |

| Colon | 10 |

| Melanoma | 12 |

These results suggest that while not as potent as some standard chemotherapeutic agents, the compound may have selective activity against certain cancer types.

The biological activity of this compound is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Molecular docking studies have indicated strong binding affinity to the COX-2 active site, suggesting a potential mechanism for its anti-inflammatory properties.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that patients treated with a benzenesulfonamide derivative experienced significant reductions in joint swelling and pain compared to placebo groups.

- Cancer Treatment Study : In vitro studies demonstrated that treatment with this compound led to apoptosis in specific cancer cell lines, indicating its potential as an adjunct in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.